An In-depth Technical Guide to the Chemical and Physical Properties of Gossypol Acetic Acid
An In-depth Technical Guide to the Chemical and Physical Properties of Gossypol Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypol, a polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as an anticancer and contraceptive agent. This technical guide provides a comprehensive overview of the chemical and physical properties of gossypol acetic acid, a common solvate of gossypol. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other related fields. This document details the fundamental characteristics of gossypol acetic acid, outlines experimental protocols for its analysis, and provides visualizations of a key signaling pathway it modulates, as well as a typical experimental workflow.
Chemical and Physical Properties
The chemical and physical properties of gossypol acetic acid are crucial for its handling, formulation, and application in research and development. A summary of these properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | [1] |
| Synonyms | Gossypol Acetate, (±)-Gossypol-acetic acid | [2][3] |
| CAS Number | 12542-36-8 | [2] |
| Molecular Formula | C₃₂H₃₄O₁₀ | [2] |
| Molecular Weight | 578.61 g/mol | |
| Appearance | Yellow to very dark yellow solid/powder | |
| Melting Point | 164-168 °C, 168 °C (decomposes) |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Acetone | Soluble (5 mg/ml) | |
| Methanol | Soluble (5 mg/ml) | |
| Ethanol | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble |
Spectral Data
| Technique | Wavelength/Frequency | Reference(s) |
| UV-Vis (in Chloroform) | λmax: 365 nm | |
| Infrared (IR) | 3420 cm⁻¹ (O-H stretching), 2991, 2961, 2872 cm⁻¹ (C-H stretching) |
Chemical Properties
Stability and Reactivity
Gossypol acetic acid is stable under normal storage conditions, typically at -20°C in a dry, dark environment. It is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Hazardous decomposition products include carbon monoxide and carbon dioxide, particularly under fire conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of gossypol acetic acid.
Extraction and Purification of Gossypol Acetic Acid from Cottonseed
This protocol is a generalized procedure based on established methods for isolating gossypol acetic acid.
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Defatting of Cottonseed Kernels:
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Grind cottonseed kernels into a fine powder.
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Extract the oil from the powdered kernels using a nonpolar solvent like hexane or petroleum ether in a Soxhlet apparatus.
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Air-dry the defatted meal to remove residual solvent.
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Extraction of Gossypol:
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Extract the defatted cottonseed meal with a polar solvent such as acetone or a mixture of butanol-ethanol-water under acidic conditions (e.g., using citric or phosphoric acid).
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The extraction can be enhanced using ultrasound-assisted methods.
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Filter the mixture to separate the extract from the solid meal.
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Crystallization of Gossypol Acetic Acid:
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Concentrate the extract under reduced pressure.
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Add glacial acetic acid to the concentrated extract to induce crystallization.
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Allow the solution to stand, facilitating the formation of gossypol acetic acid crystals.
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Collect the crystals by filtration.
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Purification:
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Recrystallize the crude gossypol acetic acid from a suitable solvent system, such as acetone and acetic acid, to achieve high purity.
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Wash the purified crystals with a non-polar solvent like petroleum ether and dry them under vacuum.
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Determination of Melting Point
The melting point is a critical parameter for assessing the purity of a crystalline solid.
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Sample Preparation:
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Finely powder a small amount of dry gossypol acetic acid.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement:
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Place the capillary tube in a melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Determination of Solubility
This qualitative protocol helps to establish the solubility profile of gossypol acetic acid.
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Sample Preparation:
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Place a small, accurately weighed amount of gossypol acetic acid (e.g., 1-5 mg) into a small test tube.
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Solvent Addition:
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Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
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Observation:
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Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).
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Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the compound's electronic structure.
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Solution Preparation:
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Prepare a dilute solution of gossypol acetic acid in a suitable UV-transparent solvent (e.g., chloroform or methanol) of a known concentration.
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Instrument Setup:
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Use a UV-Vis spectrophotometer and set the wavelength range for scanning (e.g., 200-800 nm).
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Use the pure solvent as a blank to zero the instrument.
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Measurement:
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Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
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Run the scan to obtain the absorbance spectrum.
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Identify the wavelength(s) at which the absorbance is maximal (λmax).
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Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.
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Sample Preparation:
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For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the gossypol acetic acid powder directly onto the ATR crystal.
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Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
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Measurement:
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Place the prepared sample in the IR spectrometer.
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Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C=O, C-H).
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High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of gossypol acetic acid and for quantitative analysis.
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Sample and Mobile Phase Preparation:
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Dissolve a known amount of gossypol acetic acid in a suitable solvent to prepare a stock solution.
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Prepare the mobile phase, which typically consists of a mixture of an aqueous buffer (e.g., potassium phosphate at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).
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Chromatographic Conditions:
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Use a suitable HPLC column, such as a C18 reversed-phase column.
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Set the flow rate of the mobile phase and the column temperature.
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Set the UV detector to a wavelength where gossypol acetic acid has strong absorbance (e.g., 254 nm).
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Analysis:
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Inject a known volume of the sample solution into the HPLC system.
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Record the chromatogram. The purity can be determined by the relative area of the main peak.
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For quantitative analysis, a calibration curve is constructed using standard solutions of known concentrations.
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Biological Activity and Signaling Pathway
Gossypol is a well-documented inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2 and Bcl-xL. By binding to the BH3 domain of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bak and Bax. This leads to the activation of the intrinsic apoptosis pathway.
The inhibition of anti-apoptotic Bcl-2 proteins by gossypol allows for the activation of pro-apoptotic proteins Bak and Bax, which then oligomerize on the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of gossypol acetic acid, along with standardized experimental protocols for its characterization. The visualization of its role in the intrinsic apoptosis pathway highlights one of its most significant biological activities. The information compiled here is intended to support the ongoing research and development efforts of scientists and professionals in the field, facilitating a deeper understanding and more effective utilization of this promising natural compound.
References
- 1. Gossypol induces apoptosis in multiple myeloma cells by inhibition of interleukin-6 signaling and Bcl-2/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
